Product packaging for Delta9-THCQ(Cat. No.:)

Delta9-THCQ

Cat. No.: B14088692
M. Wt: 328.4 g/mol
InChI Key: KVAAAUWYXXYUQE-HZPDHXFCSA-N
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Description

Overview of Cannabinoid Structural Classes and Oxidative Metabolites

Cannabinoids can be broadly categorized based on their chemical structure. The classical cannabinoids, such as Delta9-THC, are characterized by a dibenzopyran ring system. wikipedia.orgHowever, exposure to factors like light, heat, and oxygen can lead to the formation of oxidative metabolites. nih.govThis transformation is a natural process that alters the chemical structure and properties of the parent cannabinoid. nih.gov

The primary distinction between classical cannabinoids and their oxidized derivatives lies in the introduction of oxygen-containing functional groups, which can significantly alter the molecule's stability and biological activity. For instance, the oxidation of Delta9-THC can lead to the formation of Cannabinol (B1662348) (CBN), a compound with a fully aromatized ring. nih.govAnother significant class of oxidized derivatives is the cannabinoid quinones, which are formed through the oxidative dearomatization of the resorcinyl core of cannabinoids. nih.gov

Cannabinoid quinones have garnered increasing interest in scientific research. These compounds are characterized by a quinone moiety, a six-membered ring with two carbonyl groups. The formation of these quinones is not only a result of natural degradation but can also be achieved through chemical synthesis. nih.govHistorically, the interest in cannabinoid quinones was partly sparked by the observation of color changes in cannabis extracts under certain conditions, such as the Beam test, which produces a purple color due to the formation of a quinone from cannabidiol (B1668261) (CBD). mdpi.comResearch into cannabinoid quinones has expanded to explore their unique chemical properties and potential applications. mdpi.com

Identification and Classification of Delta9-THCQ as a Specific Cannabinoid Quinone Derivative

Within the growing family of cannabinoid quinones, this compound holds a specific place as a direct oxidative byproduct of Delta9-THC. caymanchem.com

The nomenclature "this compound" or "Δ⁹-Tetrahydrocannabinoquinone" clearly indicates its origin from Delta9-THC and its classification as a quinone. caymanchem.comThe structure of this compound is derived from the oxidation of the resorcinol (B1680541) ring of Delta9-THC, resulting in the formation of a para-quinone. This structural modification significantly changes the electronic and chemical properties of the molecule compared to its precursor.

The concept of cannabinoid quinones has been recognized for decades, with early studies in the mid-20th century investigating the colored products formed from cannabis extracts. nih.govThe specific identification and characterization of this compound as an oxidative product of Delta9-THC is a more recent development in cannabinoid research. While not as extensively studied as its parent compound, this compound is recognized in the scientific literature as a tangible product of Delta9-THC oxidation. caymanchem.comIts existence is not merely proposed but has been confirmed through synthesis and analytical characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O3 B14088692 Delta9-THCQ

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,4-dione

InChI

InChI=1S/C21H28O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h11-12,15-16H,5-10H2,1-4H3/t15-,16-/m1/s1

InChI Key

KVAAAUWYXXYUQE-HZPDHXFCSA-N

Isomeric SMILES

CCCCCC1=CC(=O)C2=C(C1=O)OC([C@H]3[C@H]2C=C(CC3)C)(C)C

Canonical SMILES

CCCCCC1=CC(=O)C2=C(C1=O)OC(C3C2C=C(CC3)C)(C)C

Origin of Product

United States

Mechanisms of Formation and Chemical Transformation of Delta9 Thcq

Biosynthetic and Biotransformational Pathways

The formation of Δ⁹-THCQ in biological systems is primarily a process of oxidation. This can occur through enzymatic machinery within an organism or via spontaneous degradation of its precursor, Δ⁹-tetrahydrocannabinol (Δ⁹-THC).

The primary route for the metabolism of Δ⁹-THC in the body involves the Cytochrome P450 (CYP450) enzyme system, a superfamily of hemoproteins crucial for Phase I metabolism of xenobiotics and endogenous compounds. nih.govmdpi.com While the most well-documented metabolic pathway for Δ⁹-THC is hydroxylation by CYP450 enzymes (predominantly CYP2C9) to form active metabolites like 11-hydroxy-Δ⁹-THC (11-OH-THC), this system's oxidative capabilities are also implicated in the formation of other oxidized products. nih.govnih.govresearchgate.net

CYP450 enzymes function as monooxygenases, introducing an oxygen atom into a substrate. mdpi.com This catalytic activity can theoretically lead to the oxidation of the resorcinyl core of the Δ⁹-THC molecule, resulting in the formation of Δ⁹-THCQ. Although direct evidence detailing a specific CYP450 isozyme's high-yield conversion of Δ⁹-THC to Δ⁹-THCQ is not extensively characterized, the general oxidative function of this enzyme family makes it the primary candidate for such in vivo biotransformation. mdpi.com It is plausible that quinone formation represents a minor metabolic pathway compared to the more prevalent hydroxylation reactions. nih.gov

Δ⁹-THC is susceptible to degradation through non-enzymatic pathways when exposed to various environmental factors. 3chi.com Exogenous elements such as atmospheric oxygen, light, and heat are responsible for the non-enzymatic expansion of the cannabinoid profile in cannabis preparations over time. encyclopedia.pubnih.govrsc.org

Atmospheric oxidation can affect both the terpenyl ring of Δ⁹-THC, leading to its aromatization to form the more stable compound Cannabinol (B1662348) (CBN), and the resorcinyl core, which generates colored quinones. encyclopedia.pubnih.govmdpi.com This air oxidation process is typically slow, particularly when the cannabinoid is in solid form or within the plant matrix. nih.gov The formation of quinones from the resorcinol (B1680541) moiety is a known degradation route for several cannabinoids and is responsible for the color change observed in certain forensic tests, such as the Beam test for Cannabidiol (B1668261) (CBD). caymanchem.comresearchgate.net For Δ⁹-THC, this oxidative degradation contributes to the complex mixture of compounds found in aged cannabis products.

Synthetic Methodologies for Delta9-THCQ and Related Quinone Analogues

The generation of Δ⁹-THCQ for research and analytical purposes relies on targeted synthetic strategies, which can be broadly categorized into total synthesis from non-cannabinoid precursors or semisynthetic modification of naturally occurring cannabinoids.

De novo or total synthesis of cannabinoid quinones involves constructing the complex tricyclic structure from simple chemical building blocks. While specific literature detailing a complete de novo synthesis of Δ⁹-THCQ is limited, the general approach can be inferred from established synthetic routes for Δ⁹-THC. nih.gov

A common strategy involves the acid-catalyzed condensation of olivetol (B132274) (or a derivative thereof) with a suitable monoterpene, such as (+)-trans-p-mentha-2,8-dien-1-ol, to form the core tetrahydrodibenzopyran skeleton. nih.gov Following the construction of the Δ⁹-THC backbone, a subsequent, controlled oxidation step would be employed to dearomatize the resorcinol ring and install the quinone functionality. This final step would likely utilize specific oxidizing agents known to be effective in generating cannabinoid quinones from their phenolic precursors.

Semisynthesis is a more common and direct approach to obtaining cannabinoid quinones, leveraging the abundance of natural precursors like Δ⁹-THC and CBD. nih.gov Various methods have been developed to achieve this oxidative transformation.

Scientists have successfully formed Δ⁹-THCQ through electrochemical oxidation, demonstrating a controlled method for this specific conversion. caymanchem.com Other chemical oxidation methods, while often described for analogous cannabinoids, establish a clear precedent for the synthesis of Δ⁹-THCQ. For instance, the oxidation of Δ⁸-THC to its corresponding quinone has been achieved using λ³-periodinanes like bis(trifluoroacetoxy)iodobenzene (PIFA). nih.gov This work has helped establish iodanes as effective reagents for generating cannabinoquinones from phytocannabinoid precursors. nih.gov

The Beam test, which involves treating a cannabinoid with a base in the presence of air (oxygen), is a classic method for converting diphenolic cannabinoids like CBD into their quinone derivatives (e.g., CBDQ, also known as HU-331). caymanchem.comresearchgate.net While Δ⁹-THC has been reported as being more stable under certain oxidative conditions compared to other cannabinoids, similar principles of base-catalyzed oxidation could potentially be adapted for its conversion. nih.gov

Precursor CannabinoidMethodologyResulting Product TypeReference
Δ⁹-THCElectrochemical OxidationΔ⁹-THCQ caymanchem.com
Δ⁸-THCChemical Oxidation (e.g., PIFA)Δ⁸-THCQ nih.gov
CBDBase-Catalyzed Oxidation (Beam Test)CBDQ (HU-331) caymanchem.com

Environmental and In Vitro Stability and Degradation Pathways

The stability of Δ⁹-THCQ is intrinsically linked to its chemical nature as a quinone and the stability of its precursor, Δ⁹-THC. Cannabinoids, in general, are labile compounds that degrade under thermal stress, light exposure, and oxidative conditions. hubspotusercontent-na1.net Studies on Δ⁹-THC have shown that its concentration can decrease by as much as 90% after six months of storage in blood at room temperature. nih.gov This degradation is accelerated by heat and light. 3chi.comhubspotusercontent-na1.net

Cannabinoquinones themselves are often chemically unstable. encyclopedia.pubnih.gov They are known to be susceptible to further oxidation, dimerization, and other degradation reactions. nih.govrsc.org This inherent lability is a primary reason why cannabinoid quinones are typically found only as trace constituents in aged Cannabis extracts. encyclopedia.pub The instability has posed challenges for their isolation and systematic study. However, research has shown that chemical modifications, such as achieving full substitution on the quinone ring, can enhance stability, allowing for more detailed biological investigations. nih.gov

Analysis of Scientific Literature Reveals No Available Data for this compound

Despite a comprehensive search of scientific and academic databases, no peer-reviewed research or preclinical data could be found for the chemical compound Delta-9-tetrahydrocannabiquinol (this compound). Consequently, it is not possible to generate an article on its molecular and cellular mechanisms of action as per the requested detailed outline.

The specified article structure required in-depth, evidence-based information on the following topics for this compound:

Ligand-Receptor Interactions and Binding Profiles: This includes specific data on its binding affinities and efficacy at cannabinoid receptors CB1 and CB2, as well as any known interactions with non-cannabinoid receptors or ion channels.

Functional Characterization: The outline requested a characterization of this compound's properties as a potential agonist, antagonist, or allosteric modulator at these receptors.

Intracellular Signaling Cascades: This section required an analysis of the downstream effects of receptor binding, specifically focusing on G-protein coupled signaling pathway activation and any involvement of beta-arrestin dependent signaling mechanisms.

The search for this information across multiple scientific repositories yielded no results. This indicates that this compound is likely a novel, rare, or perhaps theoretical compound that has not been synthesized or, if it has, its pharmacological properties have not been characterized and published in publicly accessible scientific literature. The detailed preclinical and cellular data required to populate the requested article sections are therefore non-existent in the current body of scientific knowledge.

Without foundational research studies detailing its interaction with biological systems, any attempt to describe the molecular and cellular mechanisms of this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Molecular and Cellular Mechanisms of Action of Delta9 Thcq

Intracellular Signaling Cascades and Downstream Effectors in Cellular Models

Modulation of Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt Pathways

Delta-9-tetrahydrocannabinol (Δ9-THCQ) has been shown to influence key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are crucial for regulating cell growth, survival, and proliferation.

In colorectal cancer cells, Δ9-THC treatment has been observed to inhibit both the RAS-MAPK/ERK and PI3K-AKT survival signaling cascades. realmofcaring.orgnih.gov This inhibition appears to be mediated through the cannabinoid receptor 1 (CB1), as the effect was reversed by a CB1 receptor antagonist. realmofcaring.orgnih.gov The downregulation of these pathways is significant as they are often overactive in tumors, promoting cancer cell survival. realmofcaring.org Specifically, the inhibition of ERK and AKT activity by Δ9-THC leads to the activation of the pro-apoptotic protein BAD. realmofcaring.orgnih.gov However, studies in colorectal cancer cells showed no evidence of Δ9-THC regulating the p38-MAPK or JNK pathways. realmofcaring.org

In Jurkat leukemia T cells, Δ9-THC was found to down-regulate the Raf-1/mitogen-activated protein kinase/ERK kinase (MEK)/ERK/RSK pathway, which also resulted in the translocation of the pro-apoptotic protein Bad to the mitochondria. researchgate.net Additionally, Δ9-THC decreased the phosphorylation of Akt in these cells. researchgate.net

Furthermore, in vivo studies in mice have demonstrated that acute administration of Δ9-THC increases the phosphorylation of Akt in the hippocampus, striatum, and cerebellum. nih.gov This effect was blocked by a CB1 antagonist, indicating CB1 receptor involvement. nih.gov The activation of the PI3K/Akt pathway by Δ9-THC was not affected by blocking dopamine (B1211576) receptors, suggesting it is independent of the dopaminergic system. nih.gov This activation of the PI3K/Akt/GSK-3 signaling pathway may be linked to the neuroprotective properties of cannabinoids. nih.gov

The interplay between these pathways is complex. For instance, in some cellular contexts, there is crosstalk between the PI3K/Akt/mTOR and MAPK signaling pathways. researchgate.net Inhibition of the PI3K/Akt/mTOR pathway can sometimes lead to an increase in the activity of the MAPK pathway, acting as a cellular escape mechanism. biorxiv.org

Cellular Responses and Phenotypes in In Vitro Systems

Impact on Gene Expression and Transcriptional Alterations

Δ9-THC exposure induces significant transcriptional changes in various cell types. In human bronchial epithelial cells (BEAS-2B), transcriptome analysis revealed a dose-dependent response to Δ9-THC. mdpi.com Upregulated genes were associated with pathways such as HIF-1 signaling, ferroptosis, AMPK signaling, and immunogenic pathways. mdpi.com Conversely, downregulated genes were linked to glutathione (B108866) and fatty acid metabolic pathways. mdpi.com

A study on BEAS-2B cells identified several long non-coding RNAs (lncRNAs) that were differentially expressed upon Δ9-THC treatment. mdpi.compreprints.org The percentage of lncRNAs relative to protein-coding genes varied with the concentration of Δ9-THC. mdpi.compreprints.org Notably, some of these Δ9-THC-driven lncRNAs have been associated with the activation of lung carcinogenesis pathways in a dose-dependent manner. preprints.org For example, at certain concentrations, lncRNAs linked to non-small cell lung cancer and malignant glioma development were identified. preprints.org

In embryonic stem cells (ESCs), Δ9-THC exposure led to the upregulation of genes associated with anabolic metabolic processes, including "Cellular aromatic compound metabolic process," "Cellular nitrogen compound biosynthetic process," and "Organonitrogen compound metabolic process". elifesciences.orgnih.gov This suggests a transcriptional basis for the metabolic reprogramming induced by Δ9-THC in these cells. elifesciences.orgnih.gov

Furthermore, studies in medaka (Oryzias latipes) have shown that Δ9-THC exposure leads to transcriptomic changes in the brain and gonads. In the male brain, 57 significant differentially expressed genes (DEGs) were identified, while in the female brain, 22 DEGs were found, with most being downregulated. nih.gov

Influence on Cellular Viability and Apoptotic Pathways (e.g., ferroptosis, general cellular death mechanisms)

Δ9-THC has been shown to induce apoptosis and affect cellular viability in a variety of cell types. In colorectal cancer cells, Δ9-THC induces apoptosis, an effect that can be blocked by a CB1 receptor antagonist. realmofcaring.orgnih.gov This pro-apoptotic effect is linked to the inhibition of the RAS-MAPK/ERK and PI3K-AKT survival signaling pathways and the subsequent activation of the pro-apoptotic protein BAD. realmofcaring.orgnih.gov

Similarly, in cultured cortical neurons, Δ9-THC promotes the release of cytochrome c, activates caspase-3, and leads to DNA fragmentation, all hallmarks of apoptosis. nih.gov These effects were also mediated by the CB1 receptor. nih.gov In Jurkat T cells, Δ9-THC-induced apoptosis is associated with the downregulation of the Bcl-2 mRNA and an increase in caspase-1 activity. nih.gov

Recent studies have highlighted the role of ferroptosis, an iron-dependent form of programmed cell death, in Δ9-THC-induced cytotoxicity. In human bronchial epithelial cells (BEAS-2B), exposure to Δ9-THC resulted in a dose-dependent decrease in cell viability. mdpi.compreprints.orgnih.gov This cell death was associated with the activation of the ferroptosis pathway. mdpi.comnih.gov The involvement of ferroptosis was confirmed by experiments showing that a ferroptosis inhibitor could ameliorate Δ9-THC-induced cell death, while a ferroptosis agonist exacerbated it. mdpi.comnih.govresearchgate.net The underlying mechanism involves increased oxidative stress and lipid peroxidation. mdpi.com Δ9-THC exposure was also found to decrease the mitochondrial membrane potential in these cells, which can contribute to both apoptosis and ferroptosis. mdpi.compreprints.org

The table below summarizes the effects of Δ9-THC on cell viability and apoptotic pathways in different cell lines.

Cell TypeEffect of Δ9-THCKey Pathway(s) InvolvedReference(s)
Colorectal Cancer CellsInduces apoptosisInhibition of RAS-MAPK/ERK and PI3K-AKT; Activation of BAD realmofcaring.orgnih.gov
Cortical NeuronsInduces apoptosisCB1 receptor activation; Cytochrome c release; Caspase-3 activation nih.gov
Jurkat T CellsInduces apoptosisDownregulation of Bcl-2; Caspase-1 activation nih.gov
Bronchial Epithelial Cells (BEAS-2B)Decreases cell viabilityFerroptosis; Oxidative stress; Decreased mitochondrial membrane potential mdpi.compreprints.orgnih.gov

Effects on Immune Cell Function and Pro-Inflammatory Signaling (e.g., microglial activation, macrophage responses)

Δ9-THC demonstrates significant modulatory effects on the immune system, influencing the function of various immune cells and pro-inflammatory signaling pathways. It has been shown to suppress human immune responses, with leukocytes expressing both CB1 and CB2 cannabinoid receptors. nih.gov

In human T-cells, Δ9-THC suppresses proliferation and inhibits the release of interferon-gamma, skewing the cytokine balance towards a Th2 response, primarily through the CB2 receptor. nih.gov Studies have also shown that Δ9-THC can induce apoptosis in T-cells and splenocytes in a CB2 receptor-dependent manner. nih.gov

Regarding macrophages, alveolar macrophages from marijuana smokers show a suppressed ability to release pro-inflammatory cytokines and kill bacteria. nih.gov In vitro studies have demonstrated that Δ9-THC inhibits the differentiation of bone marrow-derived macrophages in a dose-dependent and receptor-independent manner. mdpi.com This inhibition is mediated by the elimination of reactive oxygen species (ROS) through the activation of the NRF2-ARE system and functional inhibition of iron in the Fenton reaction. mdpi.com

In the context of the central nervous system, Δ9-THC affects microglia, the resident immune cells of the brain. nih.gov Chronic exposure can activate cerebellar microglia and increase the expression of neuroinflammatory markers like IL-1β. researchgate.net However, cannabinoids can also inhibit microglial cell activation, suggesting a complex regulatory role. nih.gov Daily low-dose THC exposure during adolescence in mice has been shown to disrupt microglial homeostasis and impair their responses to infection and stress in adulthood. nih.gov

Δ9-THC also modulates Toll-like receptor (TLR) signaling. In immune cells from people with multiple sclerosis, both Δ9-THC and cannabidiol (B1668261) (CBD) have been found to modulate TLR3 and TLR4 signaling, which are involved in responses to viral and bacterial components. mdpi.com A systematic review of in vivo studies concluded that while CBD and other cannabinoids often reduce pro-inflammatory cytokines, THC alone does not consistently show the same effect. nih.gov

Modulation of Cellular Metabolic Pathways and Bioenergetics

Δ9-THC has been identified as a metabolic perturbator that can significantly influence cellular metabolic pathways and bioenergetics. elifesciences.org Bioenergetics is the study of how cells generate and use energy, primarily through processes like mitochondrial oxidative phosphorylation and ATP production. unibo.it

In mouse embryonic stem cells (ESCs), Δ9-THC exposure has been shown to increase the glycolytic rate. elifesciences.orgnih.gov This increase in glycolysis supports anabolism and ESC proliferation. elifesciences.orgnih.gov At certain concentrations, an increase in oxygen consumption and mitochondrial activity was also observed in ESCs, likely to oxidize the pyruvate (B1213749) generated from glycolysis. elifesciences.orgnih.gov However, this enhanced bioenergetic state did not necessarily lead to greater ATP production. elifesciences.orgnih.gov

Transcriptomic analysis of ESCs exposed to Δ9-THC revealed an over-representation of gene ontology terms associated with anabolic metabolic pathways, providing transcriptional support for the observed glycolytic rewiring. elifesciences.orgnih.gov

In human bronchial epithelial cells (BEAS-2B), exposure to Δ9-THC led to alterations in metabolic pathways. Transcriptome analysis showed that glutathione and fatty acid metabolic pathways were significantly altered by Δ9-THC-dependent downregulated genes. mdpi.com This is relevant to cellular bioenergetics as glutathione is crucial for managing oxidative stress, which can be a byproduct of metabolic processes.

The citric acid cycle is a central pathway in cellular energy production, generating ATP, NADH, and FADH2. numberanalytics.com While direct studies on the effect of Δ9-THCQ on the citric acid cycle are limited, its influence on glycolysis and mitochondrial activity suggests a potential impact on this crucial bioenergetic pathway. elifesciences.orgnih.govnumberanalytics.com

The table below summarizes the observed effects of Δ9-THC on cellular metabolism and bioenergetics.

Cell TypeMetabolic EffectBioenergetic ConsequenceReference(s)
Mouse Embryonic Stem Cells (ESCs)Increased glycolysis; Upregulation of anabolic pathwaysIncreased oxygen consumption and mitochondrial activity (at certain concentrations); No significant change in ATP production elifesciences.orgnih.gov
Human Bronchial Epithelial Cells (BEAS-2B)Alteration of glutathione and fatty acid metabolic pathwaysPotential impact on oxidative stress management mdpi.com

Impact on Red Blood Cell Morphology and Viscoelastic Properties

The deformability of red blood cells (RBCs) is critical for their passage through the microcirculation. rsc.org This property is determined by their viscoelasticity, which can be altered by various conditions. rsc.org

Studies have shown that Δ9-THC affects the morphology and viscoelastic properties of human red blood cells in vitro. nih.govresearchgate.net Exposure to increasing concentrations of Δ9-THC resulted in a significant increase in blood viscosity. nih.govnih.gov This effect was observed at concentrations of 25 ng/ml and higher. nih.govnih.gov

Regarding elasticity, while Δ9-THC alone did not cause a significant increase, combinations with cannabidiol (CBD) did lead to a significant rise in elasticity. nih.govresearchgate.net

Furthermore, at the highest concentrations tested, Δ9-THC was found to adversely affect the membrane integrity of red blood cells, leading to their complete disintegration. nih.govresearchgate.net These findings suggest that Δ9-THC can impact the fundamental mechanical properties of RBCs, which could have implications for blood flow. nih.govnih.gov

The table below details the in vitro effects of Δ9-THC on red blood cell properties.

PropertyEffect of Δ9-THCConcentration RangeReference(s)
ViscositySignificant increase25 ng/ml - 100 ng/ml nih.govnih.gov
ElasticityNo significant increase (when used alone)Not applicable nih.govresearchgate.net
Membrane IntegrityAdversely affected, leading to disintegrationHighest concentrations tested nih.govresearchgate.net
MorphologyAffected, with complete disintegration at high concentrationsHighest concentrations tested nih.govresearchgate.net

Effects on Astrocytic Reactivity and Glial Cell Markers

Currently, there is no available scientific data detailing the effects of Delta9-THCQ on astrocytic reactivity or the expression of key glial cell markers such as Glial Fibrillary Acidic Protein (GFAP), S100 Calcium-Binding Protein B (S100B), or Ionized calcium-binding adapter molecule 1 (Iba1).

Data on the effects of this compound on specific glial cell markers is not present in the current body of scientific literature.

Glial Cell MarkerEffect of this compoundResearch Findings
Glial Fibrillary Acidic Protein (GFAP) Not ReportedNo studies have been identified that investigate the impact of this compound on GFAP expression, a primary marker of astrocytic reactivity.
S100 Calcium-Binding Protein B (S100B) Not ReportedThere is no available research on the influence of this compound on the expression of S100B, another important marker associated with astrocytes.
Ionized calcium-binding adapter molecule 1 (Iba1) Not ReportedThe effect of this compound on Iba1, a marker commonly used to identify and assess the activation state of microglia, has not been studied.

The absence of research in this specific area highlights a significant knowledge gap. While studies on other cannabinoids provide a framework for understanding potential neuroinflammatory effects, direct extrapolation to this compound is not scientifically rigorous without specific experimental evidence. Future research is imperative to elucidate the distinct pharmacological profile of this compound and its potential interactions with glial cells, which would be critical for a comprehensive understanding of its neurological effects.

Pharmacological Characterization in Preclinical Non Human Models

In Vitro Pharmacological Profiles

Assessment of Potency and Efficacy in Isolated Tissue and Cellular Assays

Detailed assessments of the potency and efficacy of Δ9-THCQ in isolated tissue and cellular assays are not extensively available in the current body of scientific research. The focus of most in vitro cannabinoid research has been on its more abundant precursors and related compounds.

Comparative Pharmacological Analyses with Parent Cannabinoids and Other Cannabinoid Quinones

Comparative studies offer the most insight into the pharmacological profile of Δ9-THCQ, primarily highlighting its comparatively low activity.

A study focused on the structure-activity relationship of various cannabinoquinones revealed that tricyclic cannabinoquinones, such as Δ9-THCQ, were significantly less active than cannabidiol-quinone (CBDQ) in cytotoxicity assays using Raji and Jurkat cell lines. nih.gov This suggests that the specific chemical structure of Δ9-THCQ results in reduced biological effect in these particular in vitro models compared to other quinone derivatives. nih.gov The parent cannabinoid, Δ9-THC, in contrast, demonstrates partial agonist activity at cannabinoid receptors CB1 and CB2. nih.govnih.gov

Comparative Activity of Cannabinoquinones

Compound Activity Level (vs. CBDQ)
Δ9-THCQ Significantly less active
CBDQ (HU-331) High
CBGQ Significantly less active

This table illustrates the relative in vitro cytotoxic activity of different cannabinoquinones based on available comparative data. nih.gov

In Vivo Mechanistic Studies in Non-Human Animal Models

Investigation of Molecular Target Engagement in Specific Organ Systems (e.g., central nervous system, immune system)

Specific in vivo studies investigating the molecular target engagement of Δ9-THCQ in organ systems like the central nervous system or the immune system are not described in the available literature. Research on Δ9-THC shows it engages CB1 receptors, which are highly expressed in the central nervous system, and CB2 receptors, found on immune cells, to exert its effects. nih.govnih.gov However, whether Δ9-THCQ interacts with these or other molecular targets in a living organism has not been detailed.

Cellular and Histological Alterations in Animal Tissues

There is a lack of published research detailing any cellular or histological alterations in animal tissues resulting from the administration of Δ9-THCQ. Studies on the parent compound, Δ9-THC, have shown various effects, including alterations in oocyte maturation and increased apoptosis in developing embryos in bovine models. frontiersin.org

Investigation of In Vivo Metabolic Fates and Excretion Pathways in Animal Models

The metabolic fate and excretion pathways of Δ9-THCQ in animal models have not been specifically elucidated in the reviewed scientific literature. The metabolism of its parent compound, Δ9-THC, is well-documented, involving hydroxylation and oxidation to form metabolites like 11-OH-Δ9-THC and 11-COOH-Δ9-THC, which are then excreted primarily in the feces and urine. nih.govnih.gov It is plausible that Δ9-THCQ undergoes its own metabolic transformations, but specific pathways and resulting metabolites have not been identified.

Analytical Methodologies for Delta9 Thcq Quantification and Characterization

Extraction and Sample Preparation Techniques from Biological and Complex Matrices

The initial and critical step in the analysis of p-Δ⁹-THCQ from complex biological and plant-based matrices involves its efficient extraction and the subsequent purification of the sample. These preparatory procedures are paramount to remove interfering substances and to concentrate the analyte, thereby enhancing the sensitivity and accuracy of the subsequent analytical measurements.

For cannabinoids in general, including derivatives like p-Δ⁹-THCQ, a common approach involves liquid-liquid extraction (LLE) . This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is crucial and is based on the polarity of the target molecule. For relatively non-polar compounds like cannabinoid derivatives, solvents such as hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) are often employed.

Another prevalent and often more robust method is solid-phase extraction (SPE) . SPE utilizes a solid sorbent material, packed into a cartridge or a well plate, to selectively adsorb the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. This method offers higher recovery rates and cleaner extracts compared to LLE. For cannabinoid analysis, reversed-phase SPE cartridges (e.g., C18) are frequently used.

In the context of plant extracts, a primary extraction is often performed using a solvent like methanol (B129727) or acetonitrile (B52724) to draw out a broad range of compounds from the plant material. This initial extract is then subjected to further cleanup steps, such as LLE or SPE, to isolate the cannabinoids of interest.

For tissue and cell lysate samples, which are rich in proteins and lipids, a protein precipitation step is often necessary prior to extraction. This is typically achieved by adding a cold solvent like acetonitrile, which denatures and precipitates the proteins, allowing for their removal by centrifugation. The resulting supernatant, containing the analyte, can then be further processed.

Technique Principle Common Application for Cannabinoids Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Initial cleanup of biological fluids and plant extracts.Simple, low cost.Can be labor-intensive, may form emulsions, larger solvent volumes required.
Solid-Phase Extraction (SPE) Selective adsorption of analyte onto a solid sorbent.High-throughput sample preparation for complex matrices like plasma and urine.High recovery, high selectivity, easily automated.Higher cost of consumables.
Protein Precipitation Removal of proteins using a solvent.Pre-treatment for tissue and cell lysate samples.Quick and effective for protein removal.May not remove all interfering substances.

Chromatographic Separation Techniques

Once the sample has been extracted and prepared, chromatographic techniques are employed to separate p-Δ⁹-THCQ from other co-extracted compounds. This separation is essential for accurate identification and quantification.

Gas Chromatography (GC) Applications for Detection and Separation

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of cannabinoids, which often have low volatility, a derivatization step is typically required. This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic behavior. Common derivatizing agents for cannabinoids include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized sample is injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature used for its identification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography is a versatile and widely used technique for the separation of a broad range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For cannabinoid analysis, reversed-phase HPLC is the most common modality.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. By carefully controlling the composition of the mobile phase (gradient elution), a high degree of separation can be achieved for a complex mixture of cannabinoids.

Advanced Chromatographic Systems (e.g., Two-Dimensional Gas Chromatography)

For highly complex matrices where single-dimension chromatography may not provide sufficient resolution, two-dimensional gas chromatography (GCxGC) offers enhanced separation power. In GCxGC, two columns with different stationary phases are coupled in series. The effluent from the first column is trapped and then re-injected into the second column. This comprehensive two-dimensional separation provides a significant increase in peak capacity and resolution, allowing for the separation of co-eluting compounds that would be unresolved in a single-column system. This technique is particularly valuable in forensic and metabolomic studies where the identification of trace-level compounds in a complex background is required.

Spectrometric Detection Methods

Following chromatographic separation, spectrometric detectors are used for the identification and quantification of the eluted compounds.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry is the gold standard for the definitive identification and quantification of chemical compounds. When coupled with a chromatographic system (GC-MS or LC-MS), it provides a powerful analytical platform. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In an MS/MS experiment, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and the resulting product ions are detected. This technique, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and sensitive, making it ideal for the quantification of trace amounts of analytes in complex matrices. The specific precursor-to-product ion transitions are unique to the target molecule, minimizing the risk of interference from other compounds.

For p-Δ⁹-THCQ, the expected molecular ion and its characteristic fragment ions would be used to develop a highly specific and sensitive MS/MS method for its quantification.

Technique Principle Application for p-Δ⁹-THCQ Advantages Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by detection based on mass-to-charge ratio.Identification and quantification of derivatized p-Δ⁹-THCQ.High resolution, sensitive, provides structural information.Requires derivatization for cannabinoids.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio.Direct analysis of p-Δ⁹-THCQ without derivatization.High versatility, suitable for non-volatile compounds.Potential for matrix effects.
Tandem Mass Spectrometry (MS/MS) Selection and fragmentation of a precursor ion for highly specific detection.Highly sensitive and selective quantification of p-Δ⁹-THCQ in complex matrices.Excellent sensitivity and specificity, reduces background noise.More complex instrumentation.

Electrospectrochemical Analysis for Detection and Functional Group Identification

Electrospectrochemical analysis has been identified as a viable method for the detection and characterization of cannabinoids, including the transformation of Delta9-THC to its quinone derivative, Delta9-THCQ. The electrochemical oxidation of cannabinoids to their corresponding p-quinones has been investigated, laying the groundwork for developing sensitive analytical methods. nih.gov

Under controlled laboratory conditions, Delta9-THC can be oxidized to yield this compound. nih.gov A study detailing this conversion utilized graphite (B72142) electrodes with NBu4BF4 as the electrolyte, achieving a 67% yield of the p-quinone. nih.gov This process underscores the potential for electrochemical sensors to detect Delta9-THC by monitoring its oxidation to this compound. researchgate.net The electroactive nature of the hydroxyl groups on the cannabinoid phenolic ring makes them amenable to electrochemical detection methods like cyclic voltammetry. nih.gov Upon oxidation, these hydroxyl groups are deprotonated, leading to the formation of phenoxy radicals, which is a key step in the conversion to a quinone structure. nih.gov

The identification of key functional groups is a critical aspect of this analysis. The conversion of the phenolic hydroxyl groups in Delta9-THC to the carbonyl groups of the quinone in this compound results in a distinct electrochemical signature, allowing for differentiation and identification.

Other Spectroscopic Techniques (e.g., UV-Vis Detection for Quinone Chromophores)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the characterization of cannabinoids due to the presence of chromophores in their molecular structures. Cannabinoids absorb UV light, and each compound exhibits a unique UV spectrum with characteristic absorbance maxima. nih.gov While a specific UV-Vis spectrum for this compound is not widely published, its properties can be inferred from the spectra of its parent compound, Delta9-THC, and the general characteristics of quinone chromophores.

For instance, major cannabinoids have been shown to have maximum absorbance at specific wavelengths. researchgate.net

Table 1: UV Absorbance Maxima of Major Cannabinoids

Compound Maximum Absorbance (λmax)
Δ9-Tetrahydrocannabinol (Δ9-THC) 210.50 nm
Δ9-Tetrahydrocannabinolic acid (Δ9-THCA) 221.24 nm
Cannabidiol (B1668261) (CBD) 209.09 nm
Cannabidiolic acid (CBDA) 221.51 nm

This table is based on data from a study on the conversion characteristics of major cannabinoids. researchgate.net

The introduction of a quinone structure in this compound is expected to significantly alter its UV-Vis spectrum compared to Delta9-THC. Quinone chromophores are known to have characteristic absorptions in the UV-Vis region. For example, various anthraquinone (B42736) derivatives, which are also quinones, exhibit characteristic absorption peaks at wavelengths such as 210 nm, 260 nm, 275 nm, and 330 nm. wikipedia.org The presence of the conjugated dione (B5365651) system in the quinone ring of this compound would likely result in absorption bands at different wavelengths than those of the phenolic ring in Delta9-THC, providing a basis for its detection and quantification.

Method Validation and Standardization for Academic Research Studies

The validation and standardization of analytical methods are crucial for ensuring the accuracy, reliability, and reproducibility of research findings for cannabinoids like this compound. nih.gov While specific validation studies for this compound are not extensively documented, the principles and parameters applied to the analysis of other cannabinoids, such as Delta9-THC, provide a robust framework. nih.govhealthline.com Key validation parameters, as recommended by international guidelines, include specificity, accuracy, linearity, precision, and the limits of detection and quantification.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are commonly employed for cannabinoid analysis, and their validation is well-documented. nih.govhealthline.com

A simple, fast, and precise reverse phase HPLC method was developed and validated for determining Delta-9-tetrahydrocannabinol and cannabidiol. nih.gov The validation parameters from this study are summarized below:

Table 2: Validation Parameters for an RP-HPLC Method for Cannabinoid Analysis

Parameter Delta-9-tetrahydrocannabinol Cannabidiol
Linearity (R²) 0.9998 0.9995
Accuracy (% Recovery) 98.3% 96.5%
Precision (RSD%) 0.20% to 2.55% 0.30% to 3.28%
Limit of Detection (LOD) 0.12 µg/mL 0.23 µg/mL
Limit of Quantitation (LOQ) 0.40 µg/mL 0.76 µg/mL

This table is based on data from a study on the development and validation of an RP-HPLC method for cannabinoid determination. nih.gov

Similarly, a GC/MS method for the quantification of various cannabinoids was validated, demonstrating its suitability for forensic and research applications. researchgate.net

Table 3: Validation Parameters for a GC/MS Method for Cannabinoid Analysis

Parameter Result
Calibration Model Quadratic weighted 1/x
Correlation Coefficient (r²) > 0.990
Limit of Detection (in plant material) 0.075%
Analyte Recovery (in plant material) > 70%

This table is based on data from a study on the development and validation of a quantitative GC/MS method for cannabinoid analysis. researchgate.net

For academic research on this compound, it is imperative that any analytical method employed undergoes a similarly rigorous validation process to ensure the integrity of the data. This includes establishing and documenting the method's performance characteristics to demonstrate its fitness for the intended purpose.

Computational and Theoretical Investigations of Delta9 Thcq

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking simulations are fundamental to predicting how a ligand, such as Delta9-THCQ, fits into the binding site of a receptor and what interactions stabilize the complex.

Modeling of the Parent Scaffold: Δ9-THC The psychoactive effects of Δ9-THC are primarily mediated by its interaction with the cannabinoid receptors CB1 and CB2, where it acts as a partial agonist. nih.govnih.gov Molecular docking simulations of Δ9-THC into the CB1 receptor have identified key interactions. The tricyclic core of THC fits into a hydrophobic pocket, with the phenolic hydroxyl group on the A-ring being crucial for binding affinity. nih.govlongdom.org The alkyl side chain at the C3 position also plays a significant role, with its length and conformation directly influencing potency and receptor affinity. mdpi.com

Influence of the Quinone Moiety The conversion of a cannabinoid like Δ9-THC or CBD to its quinone derivative significantly alters its pharmacological profile. The introduction of the p-quinone moiety, which transforms Δ9-THC into this compound, has been shown to lead to a loss of affinity for the CB1 and CB2 receptors. mdpi.com This suggests that the primary biological targets of cannabinoid quinones are likely different from those of their parent compounds.

Docking Studies of Cannabinoid Quinones Docking studies on cannabinoid quinones have therefore focused on other potential targets. For instance, HU-331, the quinone derivative of cannabidiol (B1668261) (CBD), is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for DNA replication and a common target for anticancer drugs. wikipedia.orgfrontiersin.org Docking simulations suggest that these quinones bind to the enzyme, but unlike many other anticancer quinones, they act as catalytic inhibitors without causing significant DNA damage, which may account for their lower toxicity. wikipedia.org

More recent studies have explored the interaction of cannabinoid quinone derivatives with thermosensitive transient receptor potential (Thermo-TRPs) channels. Docking studies helped to elucidate the binding modes of these compounds, providing a rationale for their activity as desensitizers of TRPA1 and TRPV3 channels, which are implicated in inflammatory conditions. mdpi.com

Table 1: Comparative Binding Affinities and Docking Scores of Δ9-THC and Related Compounds
CompoundTargetBinding Affinity (Ki, nM)Comment
Δ9-THCCB1 Receptor~10 - 40Partial agonist; primary psychoactive target. nih.govlongdom.org
Δ9-THCCB2 Receptor~3 - 24Partial agonist. nih.govlongdom.org
Δ9-THCVCB1 ReceptorAntagonist/Partial AgonistActivity is context-dependent. nih.govub.edu
Δ9-THCVCB2 ReceptorPartial AgonistPotent partial agonist in vitro. nih.govub.edu
Cannabinoid Quinones (general)CB1/CB2 ReceptorsLow / Loss of AffinityPhotooxygenation to a quinone leads to loss of affinity. mdpi.com
HU-331 (CBD-quinone)Topoisomerase IIαInhibition in nM rangePotent catalytic inhibitor, not a receptor agonist. wikipedia.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Cannabinoid Quinone Structures

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr These models are crucial for understanding which molecular features are responsible for a desired pharmacological effect and for predicting the activity of new, unsynthesized molecules.

For cannabinoid quinones, QSAR studies have been instrumental in defining the structural requirements for their primary observed activity: anticancer efficacy. mdpi.comresearchgate.net The main mechanism for this effect is often the inhibition of topoisomerase II. sci-hub.seucl.ac.uk

A review and summary of the structure-activity relationships for a series of synthesized cannabinoid quinones related to HU-331 revealed several key insights mdpi.comresearchgate.net:

The Quinone Ring is Essential: The para-quinone moiety is the key pharmacophore for the cytotoxic activity against cancer cell lines.

The Terpenoid Ring (Ring A): The presence or absence of double bonds in the terpenoid ring (the cyclohexene (B86901) ring in the parent cannabinoid) has only a minor effect on the anticancer activity.

The Resorcinol (B1680541) Ring (Ring B): An open resorcinol ring, as found in CBD-derived quinones (like HU-331), results in much higher activity compared to the tricyclic quinones derived from Δ9-THC (this compound) or cannabinol (B1662348) (CBNQ). This suggests that the three-ring structure of this compound may render it less active as a topoisomerase II inhibitor than the two-ring HU-331. mdpi.com

Side Chain: Modifications to the alkyl side chain can modulate potency, a common feature in cannabinoid pharmacology.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Anticancer Activity of Cannabinoid Quinones
Structural FeatureModificationImpact on Anticancer ActivityReference
Core ScaffoldTricyclic (e.g., from THC, CBN) vs. Bicyclic (e.g., from CBD)Bicyclic (HU-331 type) is significantly more potent than tricyclic (this compound type). mdpi.com
Quinone MoietyPresence is requiredEssential for topoisomerase II inhibition. frontiersin.orgucl.ac.uk
Terpenoid RingSaturation (double bonds)Minor effect on activity. mdpi.com
C2' PositionSubstitution at this positionCan shift activity between Topoisomerase II inhibition and PPARγ agonism. mdpi.com

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing new molecules with potentially improved properties.

For cannabinoid quinones, the principal pharmacophore for anticancer activity has been identified based on the structure of HU-331 and related monocyclic quinones. ucl.ac.uk The key features include:

A 1,4-benzoquinone (B44022) ring.

A hydroxyl group adjacent to one of the carbonyls.

A lipophilic substituent (derived from the terpenoid part of the parent cannabinoid).

This understanding has guided the rational design of new compounds. One major challenge with HU-331 is its chemical instability, which limits its therapeutic potential. ucl.ac.uk Rational design efforts have focused on creating more stable analogues that retain or improve upon the desired activity. This involves synthesizing related monocyclic quinones and testing them to identify derivatives with better drug-like properties. ucl.ac.uk

Furthermore, rational design principles are being applied to create cannabinoid-based ligands that target multiple receptors (multifunctional ligands) or that selectively target a specific receptor subtype to achieve a therapeutic benefit while avoiding unwanted side effects. nih.gov For example, by understanding the pharmacophores for CB2 and PPARγ receptors, it is possible to design dual agonists that could be useful for treating conditions like systemic sclerosis. nih.gov The discovery that cannabinoid quinones can modulate TRP channels also opens a new avenue for rational ligand design, targeting pain and inflammatory skin diseases. mdpi.com

Table 3: Key Pharmacophoric Features of Cannabinoid Quinones for Biological Activity
Pharmacophoric FeatureDescriptionImportanceReference
1,4-Benzoquinone CoreThe central reactive ring structure.Essential for cytotoxicity and topoisomerase II inhibition. ucl.ac.uk
Hydroxyl GroupPhenolic -OH group attached to the quinone ring.Contributes to the electronic properties and binding. ucl.ac.uk
Hydrophobic/Lipophilic GroupThe terpene-derived moiety and/or the alkyl side chain.Crucial for anchoring the molecule in the binding pocket. ucl.ac.uk
Hydrogen Bond AcceptorsThe carbonyl oxygens of the quinone.Key interaction points in receptor binding. nih.gov

Investigation of Conformational Dynamics and Electrostatic Potential Mapping

The biological activity of a molecule is not only determined by its static 3D structure but also by its ability to adopt different shapes (conformational dynamics) and the distribution of charge across its surface (electrostatic potential).

Conformational Dynamics Computational studies on Δ9-THC, the parent of this compound, show that the molecule possesses significant flexibility. nih.govresearchgate.net The conformation of the cyclohexene and pyran rings can vary, and the long alkyl side chain at the C3 position is particularly mobile. QSAR analyses have suggested that for optimal receptor affinity, this side chain must have the conformational freedom to fold back towards the phenolic ring. researchgate.net High-resolution NMR spectroscopy has been used to deduce the solution-state conformations of Δ9-THC and its derivatives, providing crucial data that informs and validates computational models. nih.govnih.gov While the core tricyclic structure of this compound is relatively rigid, the attached alkyl chain would retain this conformational flexibility, which could be important for its interaction with biological targets.

Electrostatic Potential Mapping Molecular Electrostatic Potential (MEP) maps are a critical tool for understanding drug-receptor interactions. They visualize the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential, attractive to positive charges) and electron-poor (positive potential, attractive to negative charges). kennesaw.edu These electrostatic forces are believed to guide the initial approach of a drug to its receptor binding site. kennesaw.edu

Future Research Directions and Unanswered Questions for Delta9 Thcq

Elucidation of Comprehensive Biosynthetic Pathways and Endogenous Formation

The biosynthesis of major cannabinoids like THC is known to originate from the precursors olivetolic acid (OA) and geranyl diphosphate (B83284) (GPP). researchgate.net These are derived from the polyketide pathway and the plastid-localized methyl-erythritol phosphate (B84403) (MEP) pathway, respectively. researchgate.net The process involves several enzymatic steps, including the activity of tetraketide synthase (TKS) and olivetolic acid cyclase (OAC) to form OA. researchgate.netnih.gov Subsequently, Δ9-tetrahydrocannabinolic acid (THCA) synthase plays a pivotal role in converting cannabigerolic acid (CBGA) into THCA, the acidic precursor of THC. ontosight.ai

However, the specific biosynthetic pathway for Delta9-THCQ remains largely uncharacterized. It is unclear whether it is a direct product of a unique enzymatic reaction within the cannabis plant or if it is formed as a metabolite of another cannabinoid. Research is needed to identify the specific enzymes and genetic underpinnings responsible for its production. Furthermore, the possibility of its endogenous formation within the human body following the consumption of other cannabinoids warrants investigation. Studies have shown that exogenous THC can influence the levels of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoyl glycerol (B35011) (2-AG). nih.gov This raises the question of whether similar interactions could lead to the in-vivo formation of this compound.

Identification of Novel Molecular Targets and Binding Partners Beyond Canonical Cannabinoid Receptors

The pharmacological effects of THC are primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2. nih.govwikipedia.orguniprix.com THC acts as a partial agonist at these receptors, which are located in the central nervous system and immune cells, respectively. nih.govwikipedia.orgnih.gov However, the cannabinoid system is complex, and cannabinoids are known to interact with a variety of other molecular targets. nih.gov

For instance, THC has been shown to interact with G-protein coupled receptors like GPR18 and GPR55, as well as transient receptor potential (TRP) channels. nih.gov It can also modulate the activity of other receptor systems, including opioid, serotonin (B10506) (5HT3A), and glycine (B1666218) receptors. nih.govnih.gov Given this promiscuity, it is crucial to investigate the binding profile of this compound. Future research should aim to identify its potential molecular targets beyond the canonical CB1 and CB2 receptors. This could reveal novel mechanisms of action and potentially unique therapeutic applications. Techniques such as radioligand binding assays and functional cellular assays will be instrumental in this endeavor.

Exploration of Unique Biological Activities and Detailed Mechanisms of Action

The biological activities of THC are well-documented and include psychoactive effects, analgesia, appetite stimulation, and anti-emetic properties. nih.govhealthline.com These effects are largely attributed to its action on CB1 receptors. nih.gov The metabolism of THC in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, leads to the formation of metabolites such as 11-hydroxy-THC (11-OH-THC) and 11-nor-9-carboxy-THC (THC-COOH). wikipedia.orgwikipathways.org Notably, 11-OH-THC is also psychoactive. researchgate.net

A critical area of future research is to determine the unique biological activities of this compound and to elucidate its detailed mechanisms of action. Does it exhibit similar psychoactive properties to THC, or does it possess a distinct pharmacological profile? Investigating its effects on cellular signaling pathways, such as the inhibition of protein kinase A and cyclic AMP response element (CRE)-specific transcription factor binding, which are known to be affected by THC, will be crucial. nih.gov Understanding these mechanisms will be fundamental to assessing its potential therapeutic value or any associated risks.

Development of Highly Sensitive and Specific Analytical Techniques for Trace Detection in Biological Samples

The detection and quantification of cannabinoids and their metabolites are essential for both forensic and clinical purposes. Various analytical techniques are employed for this, including thin-layer chromatography (TLC), gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). orientjchem.orgresearchgate.net GC-MS, in particular, has been highlighted as a robust method for cannabinoid profiling. mdpi.com Methods have been developed for the simultaneous analysis of THC and its major metabolite, THCA, in whole blood with a limit of quantitation of 1.0 ng/mL. nih.gov

A significant challenge for future research is the development of highly sensitive and specific analytical techniques for the trace detection of this compound in biological samples such as blood, urine, and tissue. This will require the synthesis of pure reference standards and the optimization of existing analytical platforms or the development of novel methods. Such techniques will be indispensable for pharmacokinetic studies, understanding its metabolic fate, and for any potential clinical applications or forensic analysis.

Integration of Multi-Omics Approaches for Holistic Mechanistic Understanding

The advent of multi-omics technologies, which integrate genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling complex biological systems. nih.gov In cannabis research, multi-omics has been used to identify genes involved in cannabinoid and terpenoid biosynthesis and to explore the relationship between cannabinoid synthase gene copy number variations and cannabinoid profiles. nih.gov These approaches can provide a holistic understanding of the molecular mechanisms underlying the effects of cannabinoids. medrxiv.orgnih.gov

Future research on this compound should leverage multi-omics approaches to gain a comprehensive understanding of its effects. By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound exposure, researchers can identify key pathways and networks that are modulated by this compound. This integrated approach will be invaluable for elucidating its mechanism of action, identifying potential biomarkers of exposure or effect, and uncovering novel therapeutic targets.

Comparative Studies with Other Oxidative Cannabinoid Metabolites

Future research should include comparative studies of this compound with other known oxidative cannabinoid metabolites. This will help to place its biological activities and potency in the context of other related compounds. Such studies should compare their binding affinities for various receptors, their functional effects in cellular and animal models, and their metabolic stability. This comparative approach will be essential for building a comprehensive picture of the pharmacology of the diverse array of compounds found in and derived from cannabis.

Q & A

Q. How can researchers mitigate publication bias in this compound studies?

  • Methodological Answer: Preregister hypotheses and analysis plans on platforms like ClinicalTrials.gov or Open Science Framework. Report null findings and collaborate with journals endorsing the Registered Reports format. Use funnel plots and Egger’s regression to detect bias in meta-analyses .

Tables for Key Methodological Considerations

Research Phase Key Tools/Techniques References
Synthesis ValidationHPLC, GC-MS, NMR
Preclinical TestingCB1/CB2 receptor assays, ANOVA
Clinical Trial DesignIRB protocols, CTCAE criteria, DSMB
Data IntegrationDAVID, MetaboAnalyst, CRISPR validation
Bias MitigationPreregistration, CONSORT, funnel plots

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.